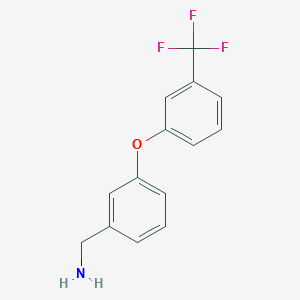

3-(3-Trifluoromethylphenoxy)benzylamine

Übersicht

Beschreibung

3-(3-Trifluoromethylphenoxy)benzylamine is an organic compound with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzylamine structure, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethylphenoxy)benzylamine typically involves the reaction of 3-(trifluoromethyl)phenol with benzylamine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with benzylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Trifluoromethylphenoxy)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-(3-Trifluoromethylphenoxy)benzylamine is utilized as a crucial intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs aimed at treating neurological disorders. The trifluoromethyl group enhances the compound's lipophilicity, which is beneficial for drug absorption and efficacy .

Case Studies:

- Neurological Disorders: Research indicates that compounds containing trifluoromethyl groups can significantly improve the potency of drugs targeting serotonin uptake, which is critical in treating conditions like depression and anxiety .

- Anticancer Agents: Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Agricultural Chemicals

Enhancement of Agrochemical Efficacy:

In agriculture, this compound is employed to formulate pesticides and herbicides. Its incorporation improves the stability and absorption of these chemicals, leading to more effective pest control strategies .

Research Insights:

- Studies have shown that compounds with similar structures can enhance the effectiveness of existing agrochemicals, thereby reducing the overall amount needed for pest management .

Material Science

Development of Advanced Materials:

The compound is explored in material science for creating advanced polymers with enhanced thermal and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand extreme conditions .

Applications in Manufacturing:

- Polymer Synthesis: The unique properties of this compound make it suitable for synthesizing high-performance polymers used in various manufacturing processes.

Biochemical Research

Studying Receptor Interactions:

Researchers utilize this compound to investigate receptor interactions critical for drug design. By understanding how this compound interacts with biological targets, scientists can identify new therapeutic avenues .

Potential Therapeutic Targets:

- The biochemical properties of this compound allow for its use in exploring pathways associated with various diseases, including metabolic disorders and cancers .

Environmental Applications

Greener Chemistry Practices:

There is growing interest in using this compound to develop environmentally friendly solvents and additives. This aligns with global efforts to promote sustainable practices in chemistry .

Innovative Solutions:

- The compound's properties may lead to the creation of biodegradable materials or less harmful chemical processes, contributing to a reduction in environmental impact from industrial activities.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(3-Trifluoromethylphenoxy)benzylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Trifluoromethyl)benzylamine: Similar structure but lacks the phenoxy group.

4-(Trifluoromethyl)phenoxybenzylamine: Similar but with the trifluoromethyl group in a different position.

3-(Trifluoromethyl)phenoxyethylamine: Similar but with an ethylamine group instead of benzylamine.

Uniqueness

3-(3-Trifluoromethylphenoxy)benzylamine is unique due to the specific positioning of the trifluoromethyl group and the phenoxybenzylamine structure. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biologische Aktivität

3-(3-Trifluoromethylphenoxy)benzylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C15H14F3NO

- Molecular Weight : 293.27 g/mol

- Structure : The compound features a benzylamine structure with a trifluoromethylphenoxy substituent, which contributes to its unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For instance, fluorinated compounds often exhibit enhanced binding affinity due to the strong electron-withdrawing nature of the trifluoromethyl group .

- Receptor Binding : It potentially acts on neurotransmitter receptors, influencing pathways related to mood disorders and anxiety .

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For example, research has shown that similar structures inhibit tumor cell growth through various pathways, including apoptosis and cell cycle arrest .

- Case Study : A study evaluated the cytotoxic effects of several benzylamine derivatives on human cancer cell lines. It was found that modifications in the benzylamine structure could lead to varying degrees of cytotoxicity, suggesting that this compound might also possess selective anticancer activity.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Trifluoromethyl-containing compounds are known for their enhanced antibacterial activity due to improved cell membrane permeability and interaction with microbial enzymes.

- Research Findings : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

[3-[3-(trifluoromethyl)phenoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURZZIKCSZTYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630857 | |

| Record name | 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-23-3 | |

| Record name | 1-{3-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.